Cas no 1250802-37-9 (1-(3-methylbutyl)cyclopropan-1-amine)
1-(3-methylbutyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Methylbutyl)cyclopropanamine
- 1-(3-methylbutyl)cyclopropan-1-amine
- [1-(3-Methylbutyl)cyclopropyl]amine
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- Inchi: 1S/C8H17N/c1-7(2)3-4-8(9)5-6-8/h7H,3-6,9H2,1-2H3
- InChI Key: JWVIUTIUBUVONN-UHFFFAOYSA-N
- SMILES: N([H])([H])C1(C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 92.7
- XLogP3: 1.7
- Topological Polar Surface Area: 26
1-(3-methylbutyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1239544-1.0g |
1-(3-methylbutyl)cyclopropan-1-amine |
1250802-37-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1239544-50mg |
1-(3-methylbutyl)cyclopropan-1-amine |
1250802-37-9 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1239544-100mg |
1-(3-methylbutyl)cyclopropan-1-amine |
1250802-37-9 | 100mg |
$867.0 | 2023-10-02 | ||
| Enamine | EN300-1239544-250mg |
1-(3-methylbutyl)cyclopropan-1-amine |
1250802-37-9 | 250mg |
$906.0 | 2023-10-02 | ||
| Enamine | EN300-1239544-500mg |
1-(3-methylbutyl)cyclopropan-1-amine |
1250802-37-9 | 500mg |
$946.0 | 2023-10-02 | ||
| Enamine | EN300-1239544-1000mg |
1-(3-methylbutyl)cyclopropan-1-amine |
1250802-37-9 | 1000mg |
$986.0 | 2023-10-02 | ||
| Enamine | EN300-1239544-2500mg |
1-(3-methylbutyl)cyclopropan-1-amine |
1250802-37-9 | 2500mg |
$1931.0 | 2023-10-02 | ||
| Enamine | EN300-1239544-5000mg |
1-(3-methylbutyl)cyclopropan-1-amine |
1250802-37-9 | 5000mg |
$2858.0 | 2023-10-02 | ||
| Enamine | EN300-1239544-10000mg |
1-(3-methylbutyl)cyclopropan-1-amine |
1250802-37-9 | 10000mg |
$4236.0 | 2023-10-02 |
1-(3-methylbutyl)cyclopropan-1-amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1-(3-methylbutyl)cyclopropan-1-amine
Professional Introduction to 1-(3-methylbutyl)cyclopropan-1-amine (CAS No. 1250802-37-9)
1-(3-methylbutyl)cyclopropan-1-amine, a compound with the chemical identifier CAS No. 1250802-37-9, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif of this amine derivative, featuring a cyclopropane ring substituted with a 3-methylbutyl group, imparts distinct chemical and pharmacological properties that make it a promising candidate for further exploration.
The cyclopropane ring is a key structural feature in many biologically active molecules, known for its ability to enhance metabolic stability and binding affinity to biological targets. In the case of 1-(3-methylbutyl)cyclopropan-1-amine, the presence of the 3-methylbutyl side chain introduces additional steric and electronic effects that can influence its interactions with biological systems. This compound’s synthesis and characterization have been subjects of extensive research, aiming to elucidate its pharmacokinetic behavior and potential therapeutic utility.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(3-methylbutyl)cyclopropan-1-amine with various biological targets with high precision. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and neurological disorders. The unique combination of structural features in this molecule makes it an attractive scaffold for structure-based drug design, offering opportunities to develop more selective and potent therapeutic agents.
In vitro studies have begun to uncover the mechanistic aspects of 1-(3-methylbutyl)cyclopropan-1-amine’s interaction with model biological systems. Initial findings indicate that the compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory pathways. Additionally, preliminary data suggest potential interactions with G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. These interactions are being further investigated to explore possible therapeutic applications in conditions such as pain management, neurodegeneration, and cardiovascular diseases.
The synthesis of 1-(3-methylbutyl)cyclopropan-1-amine has been optimized to ensure high yield and purity, critical factors for pharmaceutical applications. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modifications that can fine-tune the pharmacological properties of the compound.
As research progresses, the potential applications of 1-(3-methylbutyl)cyclopropan-1-amine are expected to expand. The compound’s unique structural features make it a versatile scaffold for drug discovery, enabling the development of analogs with enhanced efficacy and reduced side effects. Collaborative efforts between academic researchers and industry scientists are crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
The regulatory landscape for new pharmaceutical compounds requires rigorous evaluation to ensure safety and efficacy before clinical translation. Ongoing preclinical studies are designed to assess the toxicological profile and pharmacokinetic properties of 1-(3-methylbutyl)cyclopropan-1-amine. These studies will provide essential data for regulatory submissions and support further development efforts aimed at bringing this promising compound into clinical trials.
The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of lead compounds like 1-(3-methylbutyl)cyclopropan-1-amine. These technologies enable high-throughput virtual screening and predictive modeling, which can rapidly assess the potential biological activity of novel molecules. By leveraging these advancements, researchers can optimize the compound’s properties more efficiently, reducing the time and cost associated with traditional drug development pipelines.
The future prospects for 1-(3-methylbutyl)cyclopropan-1-amine are promising, with ongoing research focused on expanding its therapeutic potential across multiple disease areas. The compound’s unique structural features offer a rich foundation for medicinal chemists to explore new chemical space, potentially leading to breakthroughs in treating challenging medical conditions. As our understanding of biological systems continues to evolve, so too will our ability to harness compounds like this one for therapeutic benefit.
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